

Spectroscopic Data of Pyrazolidine: A Technical Guide

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Compound of Interest

Compound Name: Pyrazolidine

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This technical guide provides a comprehensive overview of the spectroscopic data of **pyrazolidine**, a foundational heterocyclic compound in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data

The spectroscopic data for **pyrazolidine** and its derivatives are crucial for structural elucidation and characterization. Below are compilations of typical NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR spectral data for **pyrazolidine** and a representative derivative.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
Pyrazolidine (Predicted)	CDCl ₃	~1.8-2.0	Quintet	C4-H ₂
~2.7-2.9	Triplet	C3-H ₂ , C5-H ₂		
~4.5-5.0	Broad Singlet	N1-H, N2-H		
1- Phenylpyrazolidi- ne-3,5-dione	DMSO-d ₆	3.54	Singlet	C4-H ₂
7.20-7.50	Multiplet	Aromatic-H		
10.95	Singlet	N-H		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
Pyrazolidine (Predicted)	-	25.9	C4
49.8	C3, C5		
1-Phenylpyrazolidine- 3,5-dione	DMSO-d ₆	36.0	C4
120.9, 125.0, 128.9, 140.2	Aromatic C		
172.9	C3, C5 (C=O)		

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists characteristic IR absorption bands for **pyrazolidine** derivatives. Data for the parent **pyrazolidine** is limited, so data for functionalized **pyrazolidines** are presented.

Table 3: IR Spectroscopic Data for **Pyrazolidine** Derivatives

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Strong, Broad	N-H Stretch
2850-2960	Medium-Strong	C-H Stretch (Aliphatic)
1680-1750	Strong	C=O Stretch (in Pyrazolidine-diones)
1450-1550	Medium	C-N Stretch, N-H Bend
1100-1300	Medium	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Pyrazolidine**

m/z	Relative Intensity	Assignment
72	High	[M] ⁺ (Molecular Ion)
43	High	[C ₂ H ₅ N] ⁺
42	High	[C ₂ H ₄ N] ⁺
28	High	[CH ₂ N] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

- Dissolve 5-10 mg of the **pyrazolidine** sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2.1.2. Instrument Parameters (^1H NMR)

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Spectral Width: 0-12 ppm.

2.1.3. Instrument Parameters (^{13}C NMR)

- Spectrometer: 100 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 or more, as ^{13}C has a low natural abundance.
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

- **Liquid Samples:** A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- **Solid Samples:** A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

2.2.2. Instrument Parameters

- **Spectrometer:** Fourier Transform Infrared (FTIR) spectrometer.
- **Spectral Range:** 4000-400 cm^{-1} .
- **Resolution:** 4 cm^{-1} .
- **Number of Scans:** 16-32.
- **Mode:** Transmittance or Absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

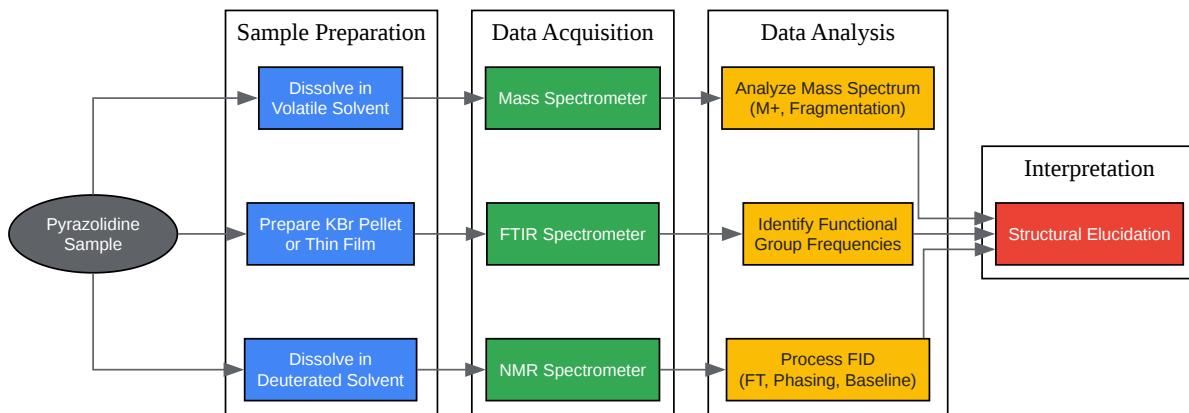
- Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

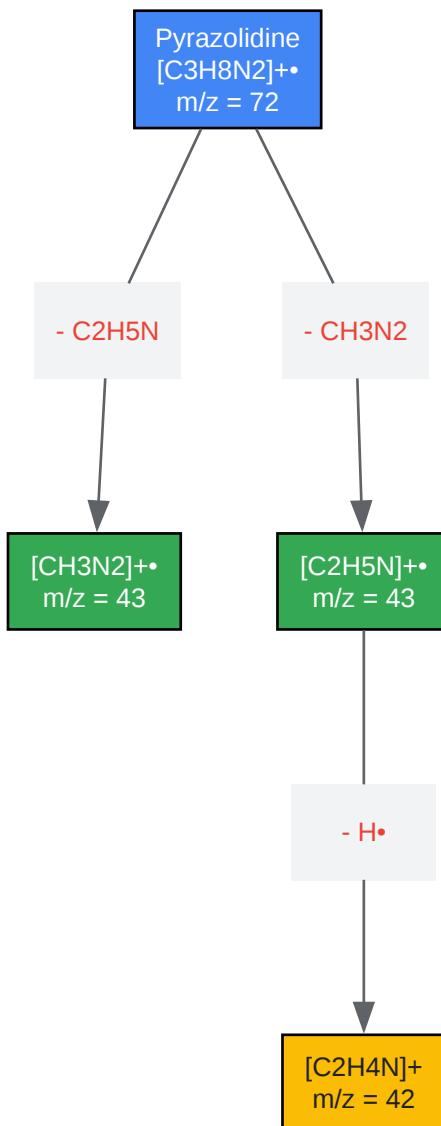
2.3.2. Instrument Parameters (Electron Ionization - EI)

- **Ionization Mode:** Electron Ionization (EI).
- **Electron Energy:** 70 eV.
- **Mass Range:** m/z 10-500.
- **Scan Speed:** 1000-2000 amu/s.
- **Ion Source Temperature:** 200-250 °C.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a typical fragmentation pathway for **pyrazolidine**.



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